Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
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Overview
Description
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate typically involves the reaction of 1-methylpiperazine with ethyl 2-bromo-3-methylpropionate under basic conditions. The key step includes an aza-Michael addition between the piperazine and the ethyl bromo compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Another piperazine derivative with similar biological activities.
Ethyl 2-Methyl-3-piperazin-1-yl propionate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Biological Activity
Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring, which is known for conferring various biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.28 g/mol
The compound's unique substitution pattern on the piperazine ring enhances its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties. For instance, it is believed to interact with enzymes that regulate metabolic pathways crucial for tumor growth.
- Receptor Modulation : Binding studies suggest that this compound can modulate receptor functions, potentially affecting signal transduction pathways that are critical for cellular responses to external stimuli.
- Antimicrobial Activity : this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt essential metabolic processes in bacteria and fungi.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacteria and fungi; mechanism involves targeting metabolic pathways. |
Anticancer | Inhibits cell proliferation; potential use in cancer therapy through enzyme inhibition. |
Anticancer Research
In a study exploring the anticancer potential of this compound, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10μM to 50μM. The compound demonstrated an IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32μg/mL to 128μg/mL, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds reveal that variations in the piperazine substituents can significantly alter the pharmacological profile:
Compound Name | Unique Features | Biological Activity |
---|---|---|
1-Methylpiperazine | Simpler structure | Used in various syntheses |
4-Methylpiperazine | Similar activities | Often used in drug design |
Ethyl 2-Methyl-3-piperazin-1-yl propionate | Slight structural differences | Varies in reactivity |
Properties
CAS No. |
1024537-81-2 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
InChI Key |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCN(CC1)C |
Origin of Product |
United States |
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